Cas no 1112840-98-8 (4-Iodo-3-methoxyaniline)
4-Iodo-3-methoxyaniline Chemical and Physical Properties
Names and Identifiers
-
- 4-Iodo-3-methoxyaniline
- 4-Iodo-3-methoxy-phenylamine
- 4-iodo-3-methoxybenzenamine
- 5-Amino-2-iodoanisole
- UZGFJRXMIDJYJK-UHFFFAOYSA-N
- 2055AA
- AK109901
- BC686423
-
- MDL: MFCD11041297
- Inchi: 1S/C7H8INO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3
- InChI Key: UZGFJRXMIDJYJK-UHFFFAOYSA-N
- SMILES: IC1=CC=C(C=C1OC)N
Computed Properties
- Exact Mass: 248.96464
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 110
- Topological Polar Surface Area: 35.2
Experimental Properties
- PSA: 35.25
4-Iodo-3-methoxyaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM132591-1g |
4-iodo-3-methoxyaniline |
1112840-98-8 | 95% | 1g |
$223 | 2021-06-17 | |
| Chemenu | CM132591-5g |
4-iodo-3-methoxyaniline |
1112840-98-8 | 95% | 5g |
$667 | 2021-06-17 | |
| Chemenu | CM132591-10g |
4-iodo-3-methoxyaniline |
1112840-98-8 | 95% | 10g |
$1113 | 2021-06-17 | |
| Alichem | A015000887-250mg |
5-Amino-2-iodoanisole |
1112840-98-8 | 97% | 250mg |
$489.60 | 2023-09-04 | |
| Alichem | A015000887-500mg |
5-Amino-2-iodoanisole |
1112840-98-8 | 97% | 500mg |
$823.15 | 2023-09-04 | |
| Alichem | A015000887-1g |
5-Amino-2-iodoanisole |
1112840-98-8 | 97% | 1g |
$1490.00 | 2023-09-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XC351-200mg |
4-Iodo-3-methoxyaniline |
1112840-98-8 | 95+% | 200mg |
652.0CNY | 2021-07-12 | |
| Chemenu | CM132591-1g |
4-iodo-3-methoxyaniline |
1112840-98-8 | 95% | 1g |
$279 | 2023-01-12 | |
| Chemenu | CM132591-5g |
4-iodo-3-methoxyaniline |
1112840-98-8 | 95% | 5g |
$855 | 2023-01-12 | |
| Chemenu | CM132591-10g |
4-iodo-3-methoxyaniline |
1112840-98-8 | 95% | 10g |
$1113 | 2022-06-14 |
4-Iodo-3-methoxyaniline Suppliers
4-Iodo-3-methoxyaniline Related Literature
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 4-Iodo-3-methoxyaniline
Chemical Profile of 4-Iodo-3-methoxyaniline (CAS No. 1112840-98-8)
4-Iodo-3-methoxyaniline, identified by the Chemical Abstracts Service Number (CAS No.) 1112840-98-8, is a significant intermediate in the realm of organic synthesis and pharmaceutical chemistry. This compound belongs to the class of aryl iodides, characterized by the presence of an iodine atom substituent on a benzene ring, and it is further functionalized with a methoxy group at the 3-position and an amino group at the 4-position. The unique structural arrangement of these substituents makes 4-Iodo-3-methoxyaniline a versatile building block for constructing more complex molecules, particularly in the development of novel therapeutic agents.
The importance of 4-Iodo-3-methoxyaniline in modern chemical research cannot be overstated. Its reactivity as an iodinated aromatic compound allows for facile participation in various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are foundational in synthetic organic chemistry, enabling the formation of carbon-carbon bonds and facilitating the construction of intricate molecular frameworks. In pharmaceutical applications, such reactions are often employed to introduce pharmacophoric moieties or to modify existing structures for improved biological activity.
Recent advancements in medicinal chemistry have highlighted the utility of 4-Iodo-3-methoxyaniline in the synthesis of bioactive molecules. For instance, studies have demonstrated its role as a precursor in the development of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The iodine atom serves as a handle for palladium-catalyzed coupling reactions, allowing for the introduction of diverse substituents that can modulate binding affinity and selectivity. Additionally, the methoxy group provides a site for further functionalization, enabling the creation of analogues with tailored pharmacological properties.
In the context of drug discovery, 4-Iodo-3-methoxyaniline has been utilized in the synthesis of small molecule inhibitors targeting bacterial resistance mechanisms. The increasing prevalence of antibiotic-resistant pathogens necessitates innovative approaches to combat infections, and novel inhibitors designed from aryl iodide intermediates offer promising solutions. By leveraging cross-coupling reactions to append pharmacophores to the 4-Iodo-3-methoxyaniline scaffold, researchers have generated compounds with enhanced efficacy against resistant strains.
The structural features of 4-Iodo-3-methoxyaniline also make it valuable in materials science applications. For example, its ability to undergo polymerization or incorporation into supramolecular assemblies has been explored for creating functional materials with specific optical or electronic properties. These materials may find applications in optoelectronics, catalysis, or even biodegradable polymers, underscoring the broad utility of this compound beyond traditional pharmaceuticals.
From a synthetic chemistry perspective, 4-Iodo-3-methoxyaniline exemplifies the strategic use of halogenated aromatic compounds as versatile intermediates. The presence of both iodine and methoxy groups allows for multiple pathways to functionalization, making it a preferred choice for multi-step syntheses. Techniques such as directed ortho-metalation followed by iodination or direct functionalization at specific positions have been optimized to produce derivatives with high regioselectivity and yield.
The growing interest in 4-Iodo-3-methoxyaniline is also reflected in its commercial availability and demand within the pharmaceutical industry. Manufacturers specializing in fine chemicals have recognized its importance and have scaled up production to meet the needs of research institutions and drug development companies. This accessibility ensures that researchers can explore its potential without significant hurdles related to sourcing raw materials.
In conclusion, 4-Iodo-3-methoxyaniline (CAS No. 1112840-98-8) represents a cornerstone in modern synthetic and medicinal chemistry. Its unique structural attributes enable diverse applications across multiple disciplines, from drug discovery to advanced materials engineering. As research continues to uncover new methodologies and applications for this compound, its significance is expected to grow further, solidifying its role as an indispensable tool in chemical innovation.
1112840-98-8 (4-Iodo-3-methoxyaniline) Related Products
- 307308-63-0(4-(2-Iodo-phenoxy)-aniline)
- 261173-06-2(3-Iodo-4-methoxyaniline hydrochloride)
- 98991-09-4(2-iodo-3-methoxy-aniline)
- 62605-98-5(3-IODO-5-METHOXYANILINE)
- 869790-15-8(2-(2-IODOPHENOXY)ANILINE)
- 869790-17-0(2-(2-Iodophenoxy)-5-methoxyaniline)
- 58518-73-3(Benzenamine, 4-(4-iodophenoxy)-)
- 74587-12-5(3-Iodo-4-methoxyaniline)
- 153898-63-6(2-Iodo-5-methoxyaniline)
- 1185168-45-9(4-IODO-3-METHOXY aniline)